N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-{1-(4-METHOXYPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound with a unique structure that includes ethoxyphenyl, methoxyphenyl, pyridyl, and imidazolidinyl groups
Preparation Methods
The synthesis of N1-(4-ETHOXYPHENYL)-2-{1-(4-METHOXYPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidinyl core: This can be achieved by reacting a suitable thioketone with sodium borohydride in pyridine containing a small amount of water.
Introduction of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the pyridyl group: This step often involves the use of a coupling reagent such as a boron reagent in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
N~1~-(4-ETHOXYPHENYL)-2-{1-(4-METHOXYPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-{1-(4-METHOXYPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-{1-(4-METHOXYPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other imidazolidinyl derivatives and compounds with ethoxyphenyl and methoxyphenyl groups. Some examples are:
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
N~1~-(4-ETHOXYPHENYL)-2-{1-(4-METHOXYPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its combination of functional groups and potential for diverse applications.
Properties
Molecular Formula |
C27H28N4O4S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H28N4O4S/c1-3-35-23-8-4-20(5-9-23)29-25(32)18-24-26(33)31(21-6-10-22(34-2)11-7-21)27(36)30(24)17-14-19-12-15-28-16-13-19/h4-13,15-16,24H,3,14,17-18H2,1-2H3,(H,29,32) |
InChI Key |
GCARRDKMNQSNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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